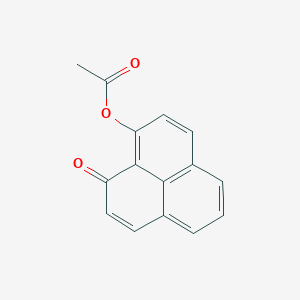

1-Oxo-1H-phenalen-9-YL acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(9-oxophenalen-1-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c1-9(16)18-13-8-6-11-4-2-3-10-5-7-12(17)15(13)14(10)11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZDZVUOORPZSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C2C(=O)C=CC3=CC=CC(=C32)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538118 | |

| Record name | 1-Oxo-1H-phenalen-9-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35897-83-7 | |

| Record name | 1-Oxo-1H-phenalen-9-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Oxo 1h Phenalen 9 Yl Acetate and Analogous Phenalenone Compounds

Strategies for Phenalenone Core Construction

The formation of the tricyclic phenalenone framework is a key step in the synthesis of these compounds. Various methods have been developed, with Friedel-Crafts acylation being a prominent approach.

Friedel-Crafts Acylation and Subsequent Aromatization Pathways

The Friedel-Crafts acylation is a classic and widely used method for constructing the phenalenone core. organic-chemistry.orglibretexts.orgyoutube.comgoogle.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic substrate with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orggoogle.com

A common pathway to the phenalenone skeleton involves the reaction of naphthalene (B1677914) with cinnamoyl chloride. researchgate.net This reaction proceeds through a Friedel-Crafts acylation followed by an intramolecular cyclization and subsequent aromatization, which involves the elimination of a benzene (B151609) ring to yield the 1H-phenalen-1-one (phenalenone) core. researchgate.net The use of microwave activation has been shown to drastically reduce the reaction time for this process from hours to minutes, providing a more efficient route to the phenalenone core. acs.orgnih.gov

The aromatization step is a critical part of this synthetic sequence, leading to the stable, conjugated phenalenone system. This process can be facilitated by various reagents and conditions, often involving dehydrogenation. rsc.orgorganic-chemistry.org For instance, palladium-catalyzed aerobic dehydrogenative aromatization has been explored for the synthesis of related aromatic systems. organic-chemistry.org

Rearrangement Reactions as a Synthetic Route to Phenalenone Skeletons

In addition to traditional cyclization methods, rearrangement reactions have emerged as a viable, albeit sometimes serendipitous, route to the phenalenone skeleton. acs.orgscribd.com One such unusual rearrangement involves the acid-catalyzed transformation of dinaphthyl ketones bearing hydroxyl groups at specific positions. acs.orgscribd.com This reaction proceeds through a complex mechanism that involves the division of the naphthalene rings to form one phenalenone ring and one benzene ring. acs.orgscribd.com The mechanism of this frame rearrangement has been investigated using techniques like 1H NMR to identify intermediate structures. acs.org While the scope of this particular rearrangement may be limited, it highlights the potential for discovering novel synthetic pathways to complex aromatic systems. Other synthetically useful rearrangement reactions in organic chemistry include the Pinacol, Wolff, and Beckmann rearrangements. libretexts.org

Exploration of Other Cyclization and Annulation Procedures

Beyond Friedel-Crafts reactions and rearrangements, other cyclization and annulation strategies are continuously being explored to build the phenalenone framework. Annulation, defined as the fusion of a new ring onto a molecule via the formation of two new bonds, is a powerful tool in ring construction. scripps.edu These methods can offer alternative retrosynthetic disconnections and may be advantageous for accessing specific substitution patterns.

For example, tandem reactions involving photoenolization followed by a Diels-Alder reaction and subsequent aromatization have been developed to synthesize polycyclic naphthol and naphthalene scaffolds, which are structurally related to the phenalenone core. rsc.org Cyclization and annulation reactions initiated by the ring-opening of small rings like cyclopropanes and cyclobutanes also represent a growing area of synthetic chemistry that could potentially be applied to phenalenone synthesis. rsc.org Programmed polyene cyclizations, which can offer improved regioselectivity over biomimetic approaches, also present a potential, though less direct, avenue for constructing complex polycyclic systems. nih.gov

Targeted Functionalization at the 9-Position of Phenalenone Derivatives

Once the phenalenone core is constructed, the next critical step is the introduction of substituents at specific positions. The 9-position is a common site for functionalization, leading to a diverse range of derivatives with tailored properties.

Direct Acetate (B1210297) Incorporation Methods

The direct incorporation of an acetate group at the 9-position of the phenalenone core to form 1-oxo-1H-phenalen-9-yl acetate is a key transformation. While direct acylation at this position can be challenging, related functionalizations provide insight into potential strategies. For instance, the synthesis of 9-hydroxy-1-oxo-1H-phenalen-5-methyl carboxylate has been reported, which involves the synthesis of 9-hydroxyphenalenone from 2-methoxynaphthalene (B124790) and cinnamoyl chloride. researchgate.net This 9-hydroxy intermediate could potentially be acetylated to yield the desired acetate.

Another approach could involve the synthesis of a suitable precursor, such as 9-bromophenalenone, followed by a nucleophilic substitution with an acetate source. The synthesis of 9-bromo-1H-phenalen-1-one has been achieved through a multi-step process starting from 9-amino-1H-phenalen-1-one. gla.ac.uk

Precursor Synthesis for 9-Substituted Phenalenones

The synthesis of various 9-substituted phenalenones often relies on the preparation of key precursors that can be further elaborated. A versatile precursor is 9-hydroxyphenalenone, which can be synthesized via a Friedel-Crafts reaction between 2-methoxynaphthalene and cinnamoyl chloride, followed by demethylation. researchgate.net This hydroxyl group can then be used as a handle for introducing a wide range of functionalities.

The synthesis of 9-substituted 7H-phenaleno[2,1-d]oxazol-7-ones has also been explored, indicating that various heterocyclic systems can be fused at the 9-position. researchgate.net Furthermore, the synthesis of 9-C-substituted phenalenones through a Michael-type Grignard addition has been investigated as a route to new phenalenyl-type species. gla.ac.uk The development of precursors like 2-(chloromethyl)-1H-phenalen-1-one and 2-(bromomethyl)-1H-phenalen-1-one has enabled the synthesis of a wide array of 2-substituted phenalenone derivatives through nucleophilic substitution reactions. acs.orgnih.gov While this functionalization is at the 2-position, the principles of using a halogenated precursor for substitution could be applied to the 9-position.

The functionalization of the phenalenone core is not limited to the 9-position. For instance, the synthesis of various 3-substituted thioxanthen-9-one-10,10-dioxides has been achieved through methods like Friedel-Crafts adduct formation followed by oxidation and subsequent amide coupling reactions. nih.gov Additionally, visible-light photoredox catalysis has been employed for the functionalization of related heterocyclic systems through a Friedel-Crafts reaction. mdpi.com These diverse synthetic methodologies provide a rich toolbox for the creation of novel phenalenone derivatives.

Grignard Addition and Subsequent Oxidative Transformations

Grignard reagents are powerful tools for introducing aryl or alkyl substituents at the 9-position of the phenalenone core. The reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl group of phenalenone. researchgate.net This initially forms a tertiary alcohol, which can then be subjected to further transformations.

For instance, the addition of a Grignard reagent to a phenalenone precursor can be followed by an oxidative workup to yield a hydroxylated derivative. A notable example is the synthesis of 2-hydroxy-9-(4-hydroxyphenyl)phenalenone, where a Grignard reagent is used for 9-arylation, followed by an epoxidation and subsequent rearrangement to introduce the hydroxyl group. researchgate.net While a direct one-step Grignard addition to yield a 9-hydroxy derivative is not typical, a multi-step sequence involving Grignard addition to form an intermediate followed by oxidation is a viable strategy.

A general representation of this process is the reaction of a Grignard reagent (R-MgX) with 1H-phenalen-1-one, which, after an acidic workup, would typically yield a 1-hydroxy-1-R-1H-phenalene. Subsequent oxidation would be required to re-form the ketone and introduce the hydroxyl group at a different position, a complex transformation that often involves multiple steps.

Synthesis via Triflates and Halogenated Phenalenones for Coupling Reactions

Modern cross-coupling reactions, such as the Suzuki and Stille reactions, provide a powerful means to form carbon-carbon bonds and introduce a wide variety of substituents onto the phenalenone scaffold. These reactions typically require the presence of a halogen or a triflate group on the phenalenone ring, which can then be coupled with a suitable organometallic reagent.

The synthesis of halogenated phenalenones can be achieved through various methods. For example, bromination of 9-methoxyphenalenone with N-bromosuccinimide (NBS) yields the corresponding 2-bromo-9-methoxy-1H-phenalen-1-one. researchgate.net This halogenated intermediate can then participate in palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling can be employed to introduce an aryl group at the 2-position. researchgate.net

Similarly, triflates, which are excellent leaving groups, can be synthesized from hydroxylated phenalenones. These triflates are highly reactive in palladium-catalyzed coupling reactions, allowing for the introduction of various organic fragments. The choice between Stille and Suzuki coupling often depends on the specific substrates and desired outcomes, with Stille coupling sometimes offering better yields for certain sterically hindered substrates. dntb.gov.ua

Table 1: Comparison of Stille and Suzuki Coupling for Diazocine Functionalization (Illustrative for Phenalenone Analogs)

| Coupling Reaction | Catalyst System | Base/Additive | Yield (%) | Reference |

| Stille Coupling | Pd(OAc)₂ / XPhos | CsF | 47-94 | dntb.gov.ua |

| Suzuki Coupling | Pd(OAc)₂ / XPhos | K₃PO₄ | 0-95 | dntb.gov.ua |

This table highlights that both methods can be highly effective, but optimization is key.

O-Acylation Reactions for Acetate Moiety Introduction

The direct introduction of the acetate group to form this compound is achieved through the O-acylation of its precursor, 9-hydroxy-1H-phenalen-1-one. The synthesis of 9-hydroxy-1H-phenalen-1-one itself can be accomplished in a one-pot reaction from 2-methoxynaphthalene and cinnamoyl chloride via a Friedel-Crafts acylation followed by an acid-catalyzed intramolecular Michael addition and demethylation. nih.gov

A general and widely used method for the O-acetylation of hydroxyl groups involves the use of acetic anhydride in the presence of a base, such as pyridine (B92270). nih.gov This reaction proceeds by the nucleophilic attack of the hydroxyl group on the carbonyl carbon of acetic anhydride, with pyridine acting as a catalyst and a scavenger for the resulting acetic acid.

General Protocol for O-Acetylation:

The hydroxylated phenalenone is dissolved in pyridine.

Acetic anhydride is added to the solution, typically at a cooled temperature (e.g., 0 °C).

The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

The reaction is quenched, and the product is isolated and purified. nih.gov

This method is generally high-yielding and applicable to a wide range of substrates.

Click Chemistry Approaches for Derivatization at Peripheral Positions

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile tool for the derivatization of phenalenone compounds. mnstate.eduacs.org This reaction allows for the formation of a stable triazole linkage between an azide-functionalized phenalenone and an alkyne-containing molecule, or vice versa.

The synthesis of the required azide (B81097) or alkyne-functionalized phenalenone precursors can be achieved through various synthetic routes. For example, a chloromethylated phenalenone can be converted to an azide derivative in high yield by reaction with sodium azide. mnstate.edu This azide-functionalized phenalenone can then be "clicked" with a variety of terminal alkynes to introduce diverse functionalities.

These reactions are known for their high yields, mild reaction conditions, and high functional group tolerance, making them ideal for the late-stage functionalization of complex molecules. mnstate.edu

Table 2: Examples of Phenalenone Derivatization via Click Chemistry

| Azide Precursor | Alkyne Partner | Catalyst/Conditions | Yield (%) | Reference |

| 2-(Azidomethyl)-1H-phenalen-1-one | Methyl propiolate | CuI, DIPEA, CH₂Cl₂ | Quantitative | mnstate.edu |

| 2-(Azidomethyl)-1H-phenalen-1-one | N-Boc-propargylamine | CuI, DIPEA, CH₂Cl₂ | Quantitative | mnstate.edu |

| 2-(Azidomethyl)-1H-phenalen-1-one | Benzyl azide | CuI, DIPEA, Acetic Acid, CH₂Cl₂ | 74 |

Yield Optimization and Reaction Condition Analysis in Phenalenone Synthesis

The efficiency of phenalenone synthesis, particularly the initial Friedel-Crafts acylation, is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of Lewis acid catalyst, solvent, temperature, and reaction time. researchgate.net

For the synthesis of the phenalenone core from naphthalene and cinnamoyl chloride, aluminum chloride (AlCl₃) is a commonly used Lewis acid. The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at low temperatures to control the reactivity. unirioja.es

Recent advancements have shown that microwave irradiation can significantly reduce the reaction time for the synthesis of 1H-phenalen-1-one from 3 hours to just 12 minutes, providing a more cost-effective and efficient production method. Optimization of subsequent derivatization steps, such as chloromethylation, has also been shown to improve yields. For instance, increasing the reaction time for chloromethylation from 8 to 16 hours resulted in a yield increase from 36% to 51%.

Table 3: Optimization of Phenalenone Synthesis

| Reaction Step | Starting Materials | Catalyst/Conditions | Yield (%) | Key Improvement | Reference |

| Phenalenone Synthesis | Naphthalene, Cinnamoyl Chloride | AlCl₃, CH₂Cl₂, Microwave (100 W, 12 min) | 57 | Drastic reduction in reaction time | |

| Chloromethylation | 1H-Phenalen-1-one | Paraformaldehyde, H₃PO₄, HCl (110°C, 16 h) | 51 | Increased reaction time |

Novel Synthetic Pathways for Advanced Phenalenone Acetate Analogues

The development of novel synthetic pathways is crucial for accessing advanced phenalenone acetate analogues with unique properties. These pathways often involve the strategic combination of modern synthetic methods to build molecular complexity.

One emerging strategy involves the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. While specific examples for phenalenone acetates are still emerging, the application of such strategies to related heterocyclic systems suggests their potential in this area.

Furthermore, the development of C-H activation methodologies offers a powerful tool for the direct functionalization of the phenalenone core without the need for pre-installed functional groups like halogens or triflates. This approach allows for the introduction of substituents at positions that are not easily accessible through traditional methods, opening up new avenues for the synthesis of novel phenalenone acetate analogues.

Research is also focused on developing more complex derivatives with potential biological activity. For example, the synthesis of phenalenone derivatives linked to other bioactive moieties, such as triazolium salts, has been explored for applications in antimicrobial photodynamic therapy. nih.gov These advanced synthetic strategies are paving the way for the creation of a new generation of phenalenone-based compounds with tailored functionalities.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Oxo 1h Phenalen 9 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 1-Oxo-1H-phenalen-9-YL acetate (B1210297). Through a suite of one-dimensional and two-dimensional experiments, a complete map of proton and carbon environments and their correlations can be assembled.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, number, and type of protons and carbons in the molecule. The phenalenone core exhibits a characteristic set of signals in the aromatic region, while the acetate moiety introduces distinct, high-field signals.

The ¹H NMR spectrum is expected to show six distinct aromatic protons on the phenalenone skeleton, displaying complex coupling patterns (doublets, triplets, and doublets of doublets) typical of a polycyclic aromatic system. A sharp singlet in the upfield region corresponds to the three equivalent protons of the acetate's methyl group.

The ¹³C NMR spectrum reveals all 15 carbon atoms in the molecule. This includes the carbons of the phenalenone system, with the ketone carbonyl (C1) appearing at a significantly downfield chemical shift. The acetate group contributes two additional signals: a carbonyl carbon and a methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Oxo-1H-phenalen-9-YL acetate

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| ~2.40 (s, 3H) | -OCOCH₃ | ~21.0 | -OCOC H₃ |

| ~6.80 (d) | Aromatic H | ~125.0 - 138.0 | Aromatic CH & C |

| ~7.60 - 8.70 (m) | Aromatic H (5H) | ~145.0 | C9-OAc |

| ~169.5 | -OC OCH₃ | ||

| ~183.0 | C1=O |

Note: Predicted values are based on data for the 9-hydroxyphenalenone precursor and standard chemical shift increments for acetate groups. Actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR (COSY, NOESY, HSQC, HMBC) for Correlational Assignments

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton couplings, typically over two or three bonds. For this compound, it would reveal the connectivity between adjacent protons in the aromatic rings, helping to trace the spin systems within the phenalenone structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. This is crucial for determining the molecule's conformation. For instance, a NOESY correlation would be expected between the acetate methyl protons and any nearby aromatic protons on the phenalenone core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). It provides a direct link between the ¹H and ¹³C assignments, confirming which proton is bonded to which carbon.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₁₅H₁₀O₃. HRMS would be used to measure the mass of the molecular ion to within a very narrow tolerance (typically < 5 ppm), confirming this elemental composition and distinguishing it from any other potential isomers or compounds with the same nominal mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀O₃ |

| Calculated Exact Mass | 238.06299 Da |

| Ionization Mode | ESI+ |

| Expected Ion | [M+H]⁺, [M+Na]⁺ |

| Expected m/z for [M+H]⁺ | 239.07027 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that brings the molecule into the gas phase as an ion with minimal fragmentation, typically as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. researchgate.net When coupled with tandem mass spectrometry (MS/MS), ESI can be used to induce and analyze fragmentation patterns. A primary fragmentation pathway for this compound would be the neutral loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the [M+H]⁺ ion, leading to the formation of an ion corresponding to 9-hydroxy-1H-phenalen-1-one. This fragmentation provides clear evidence for the presence and location of the acetate group.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

While NMR and MS elucidate the connectivity and formula, X-ray crystallography provides the ultimate confirmation of molecular structure by mapping the atomic positions in three-dimensional space. This technique, when applicable, yields precise data on bond lengths, bond angles, and torsional angles. For phenalenone derivatives, X-ray analysis also reveals critical information about intermolecular interactions in the solid state, such as π-π stacking, which can influence the material's physical and photophysical properties. Although a specific crystal structure for this compound is not detailed in the literature, analysis of related phenalenone structures shows that these planar molecules often arrange in stacked arrays. A successful crystallographic analysis of the title compound would provide an exact model of its molecular geometry and packing arrangement.

Electronic Circular Dichroism (ECD) for Absolute Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chiral chromophore. For a molecule like this compound to be ECD active, it must be chiral. The parent 1-oxo-1H-phenalenone is achiral; however, if the substitution pattern or the introduction of chiral centers renders a derivative of this compound chiral, ECD becomes an indispensable tool for assigning its absolute stereochemistry.

The application of ECD in the study of phenalenone derivatives has been demonstrated in the structural elucidation of novel fungal metabolites. For instance, the absolute configurations of new phenalenone derivatives isolated from fungi have been successfully determined using quantum chemical ECD calculations. This approach involves comparing the experimentally measured ECD spectrum with the theoretically calculated spectra for all possible stereoisomers. A good agreement between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the chiral centers.

In a hypothetical chiral derivative of this compound, the complex pattern of positive and negative Cotton effects in the ECD spectrum would be directly related to the spatial arrangement of the acetate group and other substituents on the phenalenone core.

Table 1: Hypothetical ECD Data for a Chiral Derivative of this compound

| Wavelength (nm) | Molar Ellipticity (Δε) |

| ~350 | Positive/Negative |

| ~280 | Negative/Positive |

| ~250 | Positive/Negative |

| ~220 | Negative/Positive |

Note: The signs of the Cotton effects are hypothetical and would depend on the specific stereoisomer.

Vibrational Spectroscopy (FT-IR) for Characteristic Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For this compound, the FT-IR spectrum is expected to show distinct peaks corresponding to its key functional groups.

The most prominent absorption bands would arise from the carbonyl stretching vibrations. The conjugated ketone carbonyl group (C=O) of the phenalenone ring typically absorbs in the range of 1635-1650 cm⁻¹. The ester carbonyl group (C=O) of the acetate moiety is expected to absorb at a higher frequency, generally between 1735-1750 cm⁻¹. The spectrum would also feature characteristic absorptions for the aromatic C=C bonds of the phenalenone core, typically appearing in the 1500-1600 cm⁻¹ region. The C-O stretching of the ester group would likely produce a strong band in the 1000-1300 cm⁻¹ range.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Conjugated Ketone (C=O) | Stretching | 1635 - 1650 |

| Ester (C=O) | Stretching | 1735 - 1750 |

| Aromatic (C=C) | Stretching | 1500 - 1600 |

| Ester (C-O) | Stretching | 1000 - 1300 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Methyl (C-H) | Stretching | 2850 - 2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Profiles

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The phenalenone core is a large, conjugated system, which gives rise to characteristic absorptions in the UV-Vis region. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the phenalenone chromophore.

Typically, phenalenone derivatives exhibit two main absorption bands. A lower energy, broad absorption band corresponding to the n → π* transition of the carbonyl group is observed in the visible region, often between 350 and 450 nm. This transition is formally forbidden and thus has a lower molar absorptivity. A more intense absorption band, corresponding to π → π* transitions within the aromatic system, appears at shorter wavelengths, usually in the 250-350 nm range. The exact position and intensity of these bands can be influenced by the nature and position of substituents on the phenalenone ring. The introduction of the acetate group at the 9-position is anticipated to cause a slight shift in the absorption maxima compared to the parent 1-oxo-1H-phenalenone.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| n → π | 350 - 450 | Low to Moderate |

| π → π | 250 - 350 | High |

Computational and Theoretical Investigations of 1 Oxo 1h Phenalen 9 Yl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. It is frequently employed to study phenalenone derivatives, providing a balance between accuracy and computational cost. acs.org DFT calculations can determine optimized geometries, predict electronic characteristics like HOMO-LUMO gaps, and analyze intramolecular forces.

A fundamental step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations systematically alter the positions of the atoms in a molecule to find the arrangement with the lowest possible energy, known as the ground state geometry. For 1-Oxo-1H-phenalen-9-YL acetate (B1210297), this process would reveal the precise bond lengths, bond angles, and dihedral angles.

A key aspect of this analysis for 1-Oxo-1H-phenalen-9-YL acetate would be the conformational preference of the acetate group (-OCOCH₃) relative to the planar phenalenone core. DFT calculations can map the potential energy surface associated with the rotation around the C9-O bond, identifying the most stable conformer(s) and the energy barriers between them. This information is crucial as the orientation of the acetate group can influence the molecule's electronic properties, crystal packing, and interactions with biological targets. In studies of similar substituted phenalenones, DFT has been successfully used to determine the torsional angles between the core and its substituents.

Table 1: Representative Parameters Obtained from Geometry Optimization

| Parameter | Description |

|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, C-C, C-O). |

| Bond Angles | The angle formed between three connected atoms (e.g., O-C9-C1). |

| Dihedral Angles | The angle between two intersecting planes, used to define the conformation of the acetate group. |

| Total Energy | The calculated electronic energy of the optimized structure, used to compare the stability of different conformers. |

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to understand and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile).

For this compound, an FMO analysis would involve:

Visualization: Mapping the spatial distribution of the HOMO and LUMO across the molecular structure. This would show which parts of the molecule are most likely to be involved in electron-donating or electron-accepting interactions. In related phenalenone derivatives, the HOMO and LUMO are often located on different parts of the molecule, which can facilitate intramolecular electron transfer. researchgate.net

Energy Calculation: Determining the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

HOMO-LUMO Gap: Calculating the energy difference between the HOMO and LUMO. This gap is a critical indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The introduction of substituents onto the phenalenone ring is known to rearrange the molecular electronic states and alter this gap. researchgate.net

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the propensity to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the propensity to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO; relates to chemical reactivity and kinetic stability. |

Computational methods can predict various spectroscopic properties, providing valuable data for structure confirmation and characterization.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts, when compared with experimental data, serve as a powerful tool for structural elucidation of newly synthesized or isolated compounds.

Electronic Circular Dichroism (ECD) Spectra: For chiral molecules, quantum chemical calculations can predict the ECD spectrum. This is particularly important for natural products where the absolute configuration needs to be determined. Although this compound itself is not chiral, many complex phenalenone derivatives isolated from natural sources are. For these, comparing the calculated ECD spectrum with the experimental one is a standard method for assigning the correct stereochemistry. nih.gov

UV-Visible Spectra: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Visible spectrum. This can help rationalize the observed color and photophysical properties of phenalenone compounds. researchgate.net

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations explore its dynamic behavior over time.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. An MD simulation of this compound, typically in a simulated solvent environment, would provide insights into:

Flexibility: Identifying which parts of the molecule are rigid and which are flexible. The phenalenone core is expected to be rigid, while the acetate group would exhibit greater motional freedom.

Conformational Sampling: Exploring the different conformations the molecule adopts at a given temperature and how quickly it transitions between them. This goes beyond the static picture of DFT to show the range of shapes the molecule can access under realistic conditions.

Solvent Effects: Understanding how interactions with solvent molecules (e.g., water) influence the molecule's structure and dynamics.

If this compound were being investigated as a potential drug or bioactive agent, computational methods would be essential for studying its interactions with biological macromolecules like proteins or DNA. Phenalenone derivatives have been explored as potential inhibitors of various enzymes, such as protein kinase CK2 and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a target receptor. A docking study would place this compound into the active site of a target protein, calculating a "docking score" that estimates the binding affinity. This helps to identify plausible binding modes and generate hypotheses about the mechanism of action.

Molecular Dynamics of the Complex: Following docking, an MD simulation of the ligand-protein complex can be performed. This simulation assesses the stability of the predicted binding pose over time. mdpi.comnih.gov It can reveal key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex and provide a more realistic picture of the binding event in a dynamic, solvated environment.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phenalenone |

| Protein Kinase CK2 |

Reaction Mechanism Elucidation through Computational Chemistry

One of the most studied aspects of phenalenone is its function as a highly efficient photosensitizer, capable of generating reactive oxygen species (ROS) upon light irradiation. nih.gov Computational methods have been crucial in explaining the underlying photochemical processes. Density Functional Theory (DFT) is a widely used method for these investigations, providing a good balance between accuracy and computational cost. acs.orgacs.orgnih.gov DFT studies have shown that the photosensitizing ability of phenalenone is highly dependent on the surrounding medium. acs.orgacs.orgnih.gov For instance, in aqueous media, the photosensitizer capacity involves both Type I (electron transfer) and Type II (energy transfer to molecular oxygen) mechanisms. acs.orgacs.orgnih.gov In contrast, in a lipid environment, the Type II mechanism, which produces singlet oxygen, is predominant. acs.orgacs.org

For a more detailed and accurate description of the excited states involved in photosensitization, more advanced multiconfigurational quantum chemistry methods are employed. gitlab.io The Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (CASPT2), is particularly powerful for studying photochemical reactions. molcas.orgresearchgate.netdipc.orgarxiv.org These calculations have elucidated the mechanism for populating the reactive triplet state of phenalenone. gitlab.io The process begins with the initial photoexcitation to a singlet excited state (S₂), followed by internal conversion to a lower-energy "dark" singlet state (S₁). From this state, a highly efficient intersystem crossing occurs, populating the triplet state (T₁) that is responsible for the energy transfer to molecular oxygen, generating the cytotoxic singlet oxygen. nih.gov

Table 1: Computational Methods in Phenalenone Reaction Mechanism Studies

| Computational Method | Application in Phenalenone Research | Key Findings | Citations |

|---|---|---|---|

| Density Functional Theory (DFT) | Studying the photosensitizer mechanism in different media. | Elucidates the role of Type I and Type II mechanisms; shows strong solvent dependency. | acs.orgacs.orgnih.gov |

| Time-Dependent DFT (TD-DFT) | Calculation of excited-state geometries and energies. | Helps predict absorption spectra and identify key electronic transitions (e.g., HOMO→LUMO). | acs.org |

| CASSCF/CASPT2 | Detailed study of photochemical processes and excited states. | Explains the efficient intersystem crossing pathway from singlet to triplet states, which is crucial for photosensitization. | molcas.orggitlab.ioresearchgate.netdipc.orgarxiv.org |

| Molecular Dynamics (MD) Simulations | Assessing the behavior of phenalenone-protein complexes. | Simulates the stability and binding interactions in a physiological environment. | nih.gov |

Artificial Intelligence (AI) and Machine Learning Applications in Phenalenone Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by rapidly analyzing vast datasets to predict molecular properties and identify promising candidates. nih.govnih.gov In the context of phenalenone research, these technologies offer powerful tools to accelerate the discovery of new derivatives with enhanced biological activities. nih.govresearchgate.net

Machine learning models, including deep learning and neural networks, are trained on large datasets of chemical structures and their associated biological activities to create Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comnih.gov These models can then predict the activity of novel, untested phenalenone derivatives, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov This data-driven approach significantly reduces the time and cost associated with traditional trial-and-error screening. nih.gov ML algorithms like random forests and support vector machines are commonly used to build predictive models for various properties, including bioactivity and toxicity. mdpi.com

Furthermore, AI is being integrated into the entire drug discovery pipeline, from designing novel molecules with desired properties (de novo design) to predicting pharmacokinetic profiles and potential adverse effects. nih.govbioscipublisher.com By combining AI with computational chemistry techniques, researchers can perform large-scale virtual screenings and optimize lead compounds with greater efficiency and accuracy, paving the way for the development of new phenalenone-based therapeutics. nih.gov

Table 2: AI and Machine Learning in Phenalenone Research

| AI/ML Application | Description | Example in Phenalenone Context | Citations |

|---|---|---|---|

| Target Prediction | Using AI algorithms to predict the biological targets of a compound based on its structure. | The SuperPred webserver was used to predict casein kinase 2 (CK2) as a potential target for fungal phenalenones. | nih.gov |

| Activity/Property Prediction | Training ML models (e.g., Random Forest, Neural Networks) to predict biological activity or physicochemical properties. | Predicting the inhibitory potential of phenalenone derivatives against specific enzymes or their toxicity profiles. | mdpi.comnih.gov |

| Virtual Screening | Employing computational models to screen large libraries of virtual compounds to identify potential "hits". | AI-enabled screening of virtual phenalenone derivatives to identify candidates with high binding affinity for a therapeutic target. | nih.govresearchgate.net |

| De Novo Drug Design | Using generative AI models to design entirely new molecules with specific desired characteristics. | Designing novel phenalenone scaffolds optimized for specific therapeutic applications. | nih.govbioscipublisher.com |

Reactivity Profiles and Photophysical Phenomena of 1 Oxo 1h Phenalen 9 Yl Acetate and Analogues

Photophysical Properties and Excited State Dynamics

The photophysical behavior of the phenalenone core is characterized by its absorption of light and the subsequent pathways of energy dissipation. The absorption spectra of phenalenone derivatives typically display two primary absorption bands: a lower energy band between 330 and 430 nm, which corresponds to an n → π* transition, and a higher energy band between 240 and 260 nm, attributed to a π → π* transition nih.gov. A notable characteristic of these compounds is their generally low fluorescence quantum yield, as the de-excitation process is predominantly governed by a highly efficient intersystem crossing to the triplet state nih.gov.

The introduction of substituents onto the phenalenone skeleton can modulate these properties. For instance, electron-donating groups can cause a bathochromic (red) shift in the absorption spectrum wikipedia.org. Studies on 9-substituted phenalenones have shown that a 9-hydroxy group does not significantly alter the singlet oxygen production efficiency compared to the parent phenalenone. However, methylation of this group to form a 9-methoxy derivative leads to a decrease in the singlet oxygen yield wikipedia.org. This suggests that the electronic nature of the substituent at the 9-position, such as the acetate (B1210297) group in 1-Oxo-1H-phenalen-9-YL acetate, plays a crucial role in dictating the photophysical properties.

Singlet Oxygen (¹O₂) Photogeneration Mechanisms

The generation of singlet oxygen by phenalenone and its derivatives is a hallmark of their photochemical activity, proceeding primarily through a Type II photosensitization mechanism wikipedia.org. This process is initiated when the photosensitizer absorbs a photon, elevating it from its ground state (S₀) to an excited singlet state (S₁). Due to the molecular structure of phenalenone, this S₁ state has a low probability of returning to the ground state via fluorescence.

Instead, it undergoes a highly efficient process called intersystem crossing (ISC) to a long-lived excited triplet state (T₁) mdpi.comnih.gov. This triplet state photosensitizer then interacts with ground-state molecular oxygen (³O₂), which is unique in that its ground state is a triplet state. Through an energy transfer process, the photosensitizer returns to its ground state, while the molecular oxygen is promoted to its highly reactive, cytotoxic singlet state (¹O₂) nih.gov. This Type II mechanism is the dominant pathway for singlet oxygen production by phenalenone-based photosensitizers wikipedia.orgresearchgate.net.

Quantum Yield Determination for Singlet Oxygen Production

The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which is the fraction of absorbed photons that result in the formation of singlet oxygen. The parent compound, 1H-phenalen-1-one, is renowned for being an exceptionally efficient Type II photosensitizer, with a singlet oxygen quantum yield that approaches unity (ΦΔ ≈ 1) in a wide array of solvents wikipedia.orgsemanticscholar.org. This near-perfect efficiency has led to its use as a standard reference compound for determining the ΦΔ of other photosensitizers semanticscholar.org.

Substitutions on the phenalenone skeleton can significantly influence this quantum yield. While many derivatives, particularly those with a methylene (B1212753) bridge at the 2-position, retain a quantum yield close to unity, the introduction of other functional groups can cause a decrease. For example, sulfur-containing derivatives exhibit notably lower singlet oxygen quantum yields nih.gov. The position of the substituent is also critical; a study on various derivatives showed that electron-donating moieties or the extension of conjugation can significantly decrease the photosensitizing capabilities nih.gov.

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|---|

| 1H-Phenalen-1-one (PN) | CHCl₃ | 0.98 |

| 2-(Chloromethyl)-1H-phenalen-1-one | CHCl₃ | ~1.0 |

| 2-(Hydroxymethyl)-1H-phenalen-1-one | CHCl₃ | ~1.0 |

| 2-(Thiocyanatomethyl)-1H-phenalen-1-one | CHCl₃ | 0.31 |

| S-((1-Oxo-1H-phenalen-2-yl)methyl) ethanethioate | CHCl₃ | 0.12 |

| 2-(Mercaptomethyl)-1H-phenalen-1-one | CHCl₃ | 0.06 |

Intersystem Crossing (ISC) Processes

The high efficiency of singlet oxygen generation by phenalenone is fundamentally linked to the rapid and efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet manifold (T₁). Computational studies have elucidated this process in detail for the parent phenalenone. Upon photoexcitation, the S₂ (π–π) state is initially populated, followed by internal conversion to the S₁ (n–π) state. From the S₁ minimum, the system rapidly populates the triplet manifold via a very efficient ISC to the T₁ (³(π–π*)) state nih.gov.

This S₁ → T₁ transition is the dominant de-excitation pathway, far outweighing fluorescence and other radiationless decay processes nih.gov. The calculated ISC rate for phenalenone is approximately 2 × 10¹⁰ s⁻¹, which is in excellent agreement with the experimental value of 3.45 × 10¹⁰ s⁻¹. This rapid ISC ensures that nearly every absorbed photon leads to the formation of a triplet-state photosensitizer, which is then available for energy transfer to molecular oxygen.

Photochemical Reactivity

The photochemical reactivity of this compound and its analogues is primarily driven by the generation of singlet oxygen. This highly reactive electrophilic species can participate in a variety of oxidative reactions with organic substrates.

Photooxygenation Reactions

Photooxygenation is a light-induced oxidation where molecular oxygen is incorporated into a product, a reaction efficiently mediated by phenalenone-based photosensitizers wikipedia.org. The singlet oxygen generated by the excited photosensitizer is the key oxidant. Phenalenones have been successfully used to sensitize several types of photooxygenation reactions, including:

[4+2] Cycloadditions : Singlet oxygen can react with conjugated dienes, such as anthracene (B1667546), to form endoperoxides. The photooxidation of anthracene using photosensitizers leads to products like anthraquinone and oxanthrone, formed via the decomposition of an initial endoperoxide intermediate researchgate.netredalyc.org.

Schenck Ene Reaction : This reaction involves the interaction of singlet oxygen with an alkene that possesses an allylic hydrogen. The process yields an allylic hydroperoxide, which can be subsequently reduced to the corresponding allylic alcohol wikipedia.orgresearchgate.net. The photooxidation of (±)-citronellol is a classic example and an industrially relevant process used in the synthesis of rose oxide, a valuable fragrance component nih.govresearchgate.net. Phenalenone's high singlet oxygen quantum yield makes it an effective sensitizer (B1316253) for this transformation.

Electron Transfer Reactions in Photochemical Pathways

While the Type II (singlet oxygen) mechanism is dominant for phenalenone, photosensitization can also proceed via a Type I mechanism, which involves electron transfer nih.govresearchgate.net. In a Type I process, the excited triplet state photosensitizer interacts directly with a substrate molecule. This can result in the transfer of an electron, forming a radical anion and a radical cation, which can then react with ground-state oxygen to produce superoxide anions and other reactive oxygen species nih.govresearchgate.net.

For phenalenone, the Type II pathway is generally favored. However, the potential for Type I electron transfer reactions should not be entirely dismissed. The redox properties of the phenalenyl core itself are noteworthy. The phenalenyl system can stably exist in three different redox states: a closed-shell cation, an open-shell radical, and a closed-shell anion. This unique electronic structure has been harnessed to develop phenalenyl-based molecules as effective electron transfer catalysts in various organic transformations swadhinmandal.com. This inherent capacity for electron transfer suggests that under specific conditions, such as with substrates that are easily oxidized or reduced, phenalenone derivatives, including this compound, could potentially engage in photochemical pathways driven by electron transfer. The competition between the Type I (electron transfer) and Type II (energy transfer) pathways would depend on factors such as the concentrations of the substrate and oxygen, the solvent, and the specific redox potentials of the excited photosensitizer and the substrate researchgate.net.

Hydrogen Atom Transfer (HAT) Mechanisms

The photochemistry of phenalenone and its analogs is characterized by a high efficiency in generating a triplet excited state upon irradiation. This triplet state is a key intermediate in subsequent chemical reactions, including Hydrogen Atom Transfer (HAT) mechanisms.

Studies have shown that the triplet excited state of phenalenone can abstract hydrogen atoms from solvent molecules. This process involves the transfer of a hydrogen atom (a proton and an electron) from the solvent to the excited phenalenone, resulting in the formation of a ketyl radical and a solvent-derived radical. The efficiency of this process is dependent on the nature of the solvent and the specific substituents on the phenalenone ring. For instance, in solvents that are good hydrogen donors, this pathway can compete with other deactivation processes of the excited state.

This reactivity is significant as it opens pathways for the photochemical decomposition of phenalenone derivatives and can be harnessed for synthetic applications where the generation of radicals is desired. The formation of the phenalenyl radical, a stable and extensively studied odd-alternant hydrocarbon radical, is a testament to the rich radical chemistry of this system. The phenalenyl system can exist in three redox states: a cation, a neutral radical, and an anion, all stemming from the presence of a non-bonding molecular orbital (NBMO). nih.gov The in-situ generation of phenalenyl radicals has been utilized in redox catalysis, highlighting the practical applications of HAT and single electron transfer (SET) processes within this class of compounds. nih.gov

Thermal Chemical Transformations and Derivatization Reactions

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The phenalenone ring system is a polycyclic aromatic hydrocarbon with a ketone functionality, which influences its reactivity in substitution reactions. The electron-withdrawing nature of the carbonyl group generally deactivates the aromatic rings towards electrophilic attack and activates them towards nucleophilic attack.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the incoming electrophile attacks the electron-rich positions of the aromatic system. The carbonyl group in 1H-phenalen-1-one is a deactivating group, meaning it withdraws electron density from the aromatic rings, making them less reactive towards electrophiles than benzene (B151609). makingmolecules.com This deactivation is most pronounced at the ortho and para positions relative to the carbonyl group. Therefore, electrophilic substitution, if it occurs, would be expected to be directed to the meta positions.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the phenalenone core, enhanced by the carbonyl group, makes it susceptible to nucleophilic aromatic substitution (SNAr). Research on 1-oxo-1H-phenalene-2,3-dicarbonitriles has shown that nucleophilic substitution of a hydrogen atom (SNAArH) occurs preferentially at the C-6 and C-9 positions. d-nb.info This indicates that these positions are particularly activated towards nucleophilic attack.

For this compound, the acetate group is a leaving group, making the C-9 position susceptible to nucleophilic attack. Furthermore, halogenated phenalenone derivatives, such as 2-(chloromethyl)-1H-phenalen-1-one, are versatile precursors for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. smolecule.com These reactions typically proceed in good yields, demonstrating the utility of nucleophilic substitution in the derivatization of the phenalenone scaffold. smolecule.com

The table below summarizes the expected directing effects of substituents on the phenalenone ring in aromatic substitution reactions.

| Reaction Type | Substituent Effect | Expected Position of Substitution |

| Electrophilic Aromatic Substitution | Carbonyl (deactivating) | Meta to the carbonyl |

| Acetoxy (activating) | Ortho, para to the acetoxy group | |

| Nucleophilic Aromatic Substitution | Carbonyl (activating) | C-6 and C-9 |

| Halogen (leaving group) | Position of the halogen |

Oxidative and Reductive Transformations

The redox chemistry of the phenalenone system is centered around the stability of the corresponding phenalenyl radical and its cationic and anionic forms. nih.gov

Oxidative Transformations:

Oxidation of phenalenone derivatives can lead to a variety of products depending on the oxidant and reaction conditions. The phenalenyl radical itself is prone to oxidation in the air. researchgate.net The formation of the stable phenalenyl cation is a key feature of the oxidative chemistry of this system. The generation of the phenalenyl cation has been utilized in the development of novel catalytic systems. nih.gov

Reductive Transformations:

Reduction of the carbonyl group in 1H-phenalen-1-one can lead to the corresponding alcohol, 1-hydroxy-1H-phenalene. Further reduction can lead to the formation of phenalene (B1197917). The electrochemical properties of phenalenone derivatives have been studied, revealing their ability to undergo reversible one-electron reduction to form a stable radical anion.

The phenalenyl radical can be generated through the reduction of the phenalenyl cation. nih.gov This radical is a key intermediate in many of the transformations of this system and its high reactivity makes it susceptible to dimerization and other decomposition pathways. researchgate.netacs.org The stability of the phenalenyl radical can be enhanced by the introduction of bulky substituents that provide steric protection. researchgate.net

Biosynthetic Pathways of Phenalenone Natural Products As Precursors to 1 Oxo 1h Phenalen 9 Yl Acetate Analogues

Polyketide Synthase (PKS) Enzymes in Phenalenone Core Formation

The formation of the characteristic peri-fused tricyclic phenalenone core is a key step catalyzed by a specific type of enzyme known as a nonreducing polyketide synthase (NR-PKS). In the well-studied biosynthesis of the phenalenone herqueinone in the fungus Penicillium herquei, the NR-PKS responsible is named PhnA. This large, multifunctional enzyme is responsible for both the synthesis of the linear polyketide chain and its subsequent cyclization to form an early intermediate. The domain organization of PhnA is identical to other PKSs that synthesize heptaketides, comprising a Starter-unit:ACP Transacylase (SAT), β-Ketosynthase (KS), Malonyl-CoA:ACP Transacylase (MAT), Product Template (PT), tandem Acyl Carrier Protein (ACP) domains, and a Thioesterase/Claisen-like Cyclase (TE/CLC). The combined action of these domains orchestrates the assembly of the foundational structure of phenalenones.

Isotope labeling studies have confirmed that the phenalenone core is derived from a heptaketide, meaning it is constructed from seven acetate (B1210297) units. The biosynthesis is initiated with one molecule of acetyl-CoA as a starter unit and six molecules of malonyl-CoA as extender units. The PhnA enzyme synthesizes this heptaketide backbone and then directs its cyclization into a novel angular, hemiketal-containing naphtho-γ-pyrone structure known as prephenalenone.

The cyclization process is particularly noteworthy. The Product Template (PT) domain of the PhnA enzyme exhibits an unprecedented regioselectivity, catalyzing only the initial C4–C9 aldol condensation. This is a key departure from other known PT domains that also catalyze a subsequent C2–C11 cyclization. Following this first ring formation, the TE/CLC domain is responsible for a C1–C10 Claisen-like condensation, which ultimately leads to the formation of the prephenalenone intermediate. This unique sequence of cyclization events, directed by the specific domains within the PKS, is crucial for establishing the core phenalenone framework.

Table 1: Comparison of Heptaketide Cyclization Regioselectivity by Fungal NR-PKS PT Domains

| PKS Enzyme | Producing Organism | Product | First Aldol Condensation | Second Aldol Condensation |

| PhnA | Penicillium herquei | Prephenalenone | C4–C9 | None |

| WA | Aspergillus nidulans | YWA1 | C2–C7 | C5–C10 |

| CTB1 | Cochliobolus heterostrophus | T-toxin | C4–C9 | C2–C11 |

| PKS35 (fsnI) | Fusarium vanettenii | Prephenalenone | C4–C9 | None |

This table illustrates the divergent cyclization patterns catalyzed by the Product Template (PT) domains of different nonreducing polyketide synthases (NR-PKSs) acting on a common heptaketide precursor. The unique action of the PhnA PT domain, which catalyzes only the first cyclization, is highlighted.

Post-PKS Tailoring Enzymes and Structural Diversification

Following the creation of the initial polyketide core by PKS enzymes, a wide array of "tailoring" enzymes act upon this scaffold to generate the vast structural diversity observed in natural products. These post-PKS modifications are critical for the biological activity and function of the final molecules. In the context of phenalenones, these modifications can include hydroxylations, O-methylations, and the attachment of prenyl groups, among other transformations. This enzymatic tailoring allows for the creation of a multitude of phenalenone analogues from a common biosynthetic precursor. The diversification of these structures is achieved through the specific action of enzymes that modify the core in a predictable manner, making them targets for synthetic biology approaches to generate novel compounds.

A crucial step in the transformation of the PKS-derived product into the final phenalenone core is catalyzed by a flavin-dependent monooxygenase (FMO). In the herqueinone pathway, this enzyme is PhnB. FMOs are a class of enzymes that utilize flavin adenine dinucleotide (FAD) as a cofactor to catalyze a variety of oxidation reactions with high selectivity.

The PhnB enzyme acts on prephenalenone, the angular product of the PhnA synthase. It performs an unusual reaction that involves a C2 aromatic hydroxylation and the simultaneous opening of the γ-pyrone ring. This oxidative rearrangement is essential for morphing the angular naphtho-γ-pyrone into the characteristic tricyclic phenalenone structure. Density functional theory calculations have provided insight into this transformation, suggesting that the hydroxylated intermediate undergoes an aldol-like phenoxide-ketone cyclization to yield the stable phenalenone core. This FMO-catalyzed reaction represents a key branching point in the pathway, committing the intermediate to the phenalenone scaffold.

Acetate and Malonate Precursor Incorporation Studies

The polyketide origin of phenalenones has been unequivocally established through isotope feeding studies. Experiments using isotopically labeled precursors, such as [1-¹³C]- and [2-¹³C]-acetate, have demonstrated that the phenalenone ring system is constructed by the condensation of a heptaketide chain, which is formed from seven two-carbon units derived from acetate.

More specifically, the biosynthesis utilizes one molecule of acetyl-CoA as the "starter" unit and six molecules of malonyl-CoA as "extender" units. Malonyl-CoA is itself derived from the carboxylation of acetyl-CoA. The incorporation pattern reveals how the heptaketide chain is folded and condensed to form the intricate ring system. Studies on related compounds, such as elsinochromes, which are formed from the dimerization of two heptaketide chains, further support this model of polyketide assembly from acetate precursors. These precursor incorporation studies are fundamental to understanding the biosynthetic logic of phenalenone formation.

Genetic Basis of Phenalenone Biosynthesis

The enzymatic machinery for phenalenone biosynthesis is encoded by a set of genes organized into a biosynthetic gene cluster (BGC). In P. herquei, the cluster responsible for herqueinone production has been identified and is referred to as the phn cluster. A key finding is that only two genes within this cluster, phnA (encoding the NR-PKS) and phnB (encoding the FMO), are necessary and sufficient for the formation of the basic phenalenone core.

The identification of the phn gene cluster has enabled the discovery of putative phenalenone-producing pathways in other fungi through genome mining. By searching for gene clusters containing close homologs of both PhnA and PhnB, researchers have identified BGCs in organisms known to produce other phenalenone-containing natural products. For instance, the dux gene cluster in Talaromyces stipitatus, responsible for producing the dimeric phenalenone duclauxin, contains the duxI and duxE genes, which are homologs of phnA and phnB, respectively. Similarly, the fsnI gene in Fusarium vanettenii is a homolog of phnA and is involved in producing a phenalenone-derived pigment. This genetic understanding provides a powerful tool for discovering new phenalenone pathways and for the potential bioengineering of novel analogues.

Advanced Applications and Functional Materials Based on 1 Oxo 1h Phenalen 9 Yl Acetate and Its Derivatives

Photosensitizers for Chemical and Material Systems

The phenalenone skeleton is renowned for its exceptional photosensitizing capabilities. nih.govnu.edu.kz Upon absorption of light, these molecules can efficiently populate an excited triplet state, which can then interact with their surroundings to induce chemical transformations. This property is central to their application in initiating chemical reactions and modifying materials.

One of the most significant photochemical properties of phenalenone and its derivatives is their ability to act as highly efficient Type II photosensitizers. nih.govresearchgate.net The process begins with the absorption of a photon (typically UV-A or blue light), which promotes the molecule to an excited singlet state. Through a highly efficient process known as intersystem crossing, the molecule transitions to a long-lived triplet state. acs.org This triplet-state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), an abundant triplet species, to generate the highly reactive singlet oxygen (¹O₂), a potent oxidizing agent. nih.gov

The quantum yield of singlet oxygen generation (ΦΔ), which measures the efficiency of this process, is near-unity for the parent 1H-phenalen-1-one in a variety of solvents. nih.govnu.edu.kz The introduction of substituents onto the phenalenone core can modulate these photophysical properties. For instance, attaching functional groups via a methylene (B1212753) bridge at the 2-position generally preserves the high singlet oxygen quantum yield. acs.orgacs.org However, modifications that extend the π-conjugation or introduce certain electron-donating or sulfur-containing groups can sometimes decrease this yield, while the incorporation of heavy atoms like bromine can help maintain efficient singlet oxygen production even while shifting the absorption to longer wavelengths. nih.govacs.org

Table 1: Singlet Oxygen Quantum Yields for Selected Phenalenone Derivatives

| Derivative | Key Structural Feature | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

|---|---|---|---|

| 1H-Phenalen-1-one (PN) | Parent Compound | ~1.0 | nih.gov |

| 9-Hydroxy-1H-phenalen-1-one | Hydroxy group at C9 | 0.96 | nih.gov |

| 9-Methoxy-1H-phenalen-1-one | Methoxy group at C9 | 0.70 | nih.gov |

| 2-Bromo-9-methoxy-1H-phenalen-1-one | Methoxy at C9, Bromine at C2 | 0.99 | nih.gov |

| 2-(Azidomethyl)-1H-phenalen-1-one | Azidomethyl at C2 | ~0.98 | acs.org |

The data illustrates the tunability of the photosensitizing properties through chemical modification.

The efficient generation of reactive species makes phenalenone derivatives powerful tools for initiating and controlling chemical reactions with light. The production of singlet oxygen is particularly useful in organic synthesis for performing specific oxidation reactions, such as [4+2] cycloadditions with dienes, ene reactions with alkenes, and the oxidation of sulfides to sulfoxides.

Furthermore, the excited triplet state of the phenalenone photosensitizer can be harnessed to initiate radical polymerization. nih.gov In a typical photoinitiating system, the excited sensitizer (B1316253) interacts with a co-initiator (e.g., an iodonium (B1229267) salt or an amine) through an electron transfer process. This generates reactive radicals that can attack the double bonds of monomer units, such as acrylates, initiating a chain reaction that leads to the formation of a polymer. nih.gov The high efficiency of intersystem crossing in phenalenones makes them promising candidates for such photoinitiating systems, enabling the spatial and temporal control over polymerization processes that is critical for applications like 3D printing and the fabrication of advanced coatings. rsc.org

Organic Electronic Materials and Redox-Active Systems

The phenalenone core is a polycyclic aromatic hydrocarbon that can support stable redox states, making its derivatives attractive for applications in organic electronics. The ability to form a stable phenalenyl radical is particularly noteworthy and underpins much of the potential in this area. rsc.orgnih.gov

Resistive switching memory is a next-generation non-volatile memory technology where the resistance of a material can be switched between high and low states by applying an electric field. The mechanism often relies on the redox activity of the material. researchgate.netmdpi.com

Recent research has demonstrated the successful integration of a phenalenone-based ligand into a functional memory device. researchgate.netiitj.ac.in A device with an Indium Tin Oxide (ITO)/[Co(II)L]/Al structure, where L is a bis-phenalenone ligand (9,9'-(ethane-1,2-diylbis(azanediyl))bis(1H-phenalen-1-one)), exhibited stable and reproducible bipolar resistive switching. researchgate.netiitj.ac.in The device could be reliably switched between its low and high resistance states for over 2000 seconds. The switching mechanism is proposed to involve the redox activity of both the central cobalt ion and the π-conjugated phenalenone backbone, which can form and rupture conductive pathways through the material. researchgate.net

Table 2: Performance of a Phenalenone-Based Resistive Switching Memory Device

| Parameter | Value/Characteristic | Reference |

|---|---|---|

| Device Structure | ITO / [Co(II)L] / Al | iitj.ac.in |

| Switching Behavior | Bipolar, Non-volatile | researchgate.net |

| Stability | Stable and reproducible for >2000 s | researchgate.netiitj.ac.in |

L = 9,9'-(ethane-1,2-diylbis(azanediyl))bis(1H-phenalen-1-one)

The stable phenalenyl radical, an odd alternant hydrocarbon, possesses a non-bonding molecular orbital that can readily accommodate an unpaired electron. nih.govacs.org This inherent stability makes phenalenyl-based systems highly promising for two cutting-edge fields: organic radical batteries and spintronics.

Organic Radical Batteries (ORBs): ORBs utilize stable organic radicals as the redox-active material for charge storage, offering a potentially more sustainable alternative to traditional metal-based batteries. nih.govrsc.org The ability of the phenalenone framework to be reduced to a stable radical anion suggests that polymers or molecules incorporating this unit could serve as high-performance electrode materials. The redox potential can be tuned by chemical functionalization of the core structure. nih.govresearchgate.net

Spintronic Devices: Spintronics, or spin electronics, seeks to exploit the intrinsic spin of the electron in addition to its charge. Materials with stable, addressable spins are required for this technology. The phenalenyl radical, with its unpaired electron, is a fundamental building block for such applications. rsc.org Researchers have proposed that phenalenyl-based radicals could be used in molecular switches and other spintronic components, where information is stored or processed based on electron spin orientation. rsc.orgacs.org

Precursors for Novel Carbon-Based Architectures and Nanomaterials

Polycyclic aromatic hydrocarbons (PAHs) are the fundamental building blocks of graphitic carbon materials. High-temperature processing, or pyrolysis, can transform molecular PAHs into extended carbon structures like graphite (B72142), carbon nanotubes, and fullerenes. researchgate.netresearchgate.net

The phenalenone structure, being a compact and thermally stable PAH, is an excellent candidate as a precursor for the bottom-up synthesis of novel carbon nanomaterials. nih.gov Studies on other PAHs, such as naphthalene (B1677914) and coronene, have shown that under conditions of high temperature and pressure, they can be converted into highly crystalline graphite and even diamond. researchgate.netscispace.com The thermal decomposition of PAHs is a known route to forming larger carbon frameworks. eeer.org

It is proposed that under pyrolytic conditions, 1-Oxo-1H-phenalen-9-YL acetate (B1210297) and its derivatives could undergo decomposition and polymerization, with the phenalenone core acting as a seed for graphitic growth. The molecular structure of the precursor can influence the final structure of the carbon material. By controlling the pyrolysis conditions (temperature, pressure, atmosphere) and potentially using catalytic surfaces, it may be possible to direct the assembly of these molecular precursors into specific, high-value carbon architectures. researchgate.netacs.org

Table 3: High-Pressure, High-Temperature Conversion of PAH Precursors to Carbon Materials

| Precursor PAH | Temperature (°C) | Pressure (GPa) | Resulting Carbon Material | Reference |

|---|---|---|---|---|

| Naphthalene | 1000 | 8 | Graphite | researchgate.net |

| Anthracene (B1667546) | >1200 | 8 | Highly Crystalline Graphite | researchgate.net |

| Pentacene | >1200 | 8 | Highly Crystalline Graphite | researchgate.net |

| Coronene | >1200 | 8 | Highly Crystalline Graphite | researchgate.net |

This table illustrates the principle of converting molecular PAHs into advanced carbon materials, a process for which phenalenone is a potential candidate.

Luminescent and Optically Active Materials Development

Detailed research findings and data tables concerning the luminescent and optically active properties of 1-Oxo-1H-phenalen-9-YL acetate and its derivatives are not available in the reviewed scientific literature.

Emerging Research Frontiers and Future Perspectives

Development of Stereoselective and Atom-Economical Synthetic Methodologies

Modern organic synthesis prioritizes efficiency, waste reduction, and precise control over molecular architecture. For phenalenone derivatives, future research is increasingly directed towards these principles. While established methods, such as the Friedel-Crafts reaction of naphthalene (B1677914) with cinnamoyl chloride, are effective, they are being refined. researchgate.net The use of microwave activation, for instance, has been shown to drastically cut reaction times for phenalenone synthesis from hours to minutes. nih.govacs.org

The next frontier lies in the development of highly atom-economical protocols. These are reactions that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. Green chemistry approaches, such as iodine-catalyzed oxidative annulation in water, have been successfully developed for related polycyclic aromatic systems and serve as a model for future phenalenone syntheses. rsc.org The goal is to move towards catalytic cycles and C-H activation strategies that avoid stoichiometric reagents. Furthermore, achieving stereoselectivity is a critical challenge, particularly for synthesizing complex, naturally occurring phenalenone analogues or chiral derivatives for specialized applications. nih.gov The development of catalytic asymmetric methods would represent a significant leap forward, enabling precise control over the three-dimensional structure of these molecules.

In-Depth Mechanistic Elucidation of Complex Photophysical and Photochemical Phenomena

Phenalenone is renowned as an exceptionally efficient Type II photosensitizer, capable of producing singlet oxygen with a quantum yield approaching unity in many solvents. acs.orgrsc.orgnih.gov This high efficiency is central to its utility in applications ranging from photodynamic therapy to photo-insecticides. researchgate.netnih.gov Advanced research is focused on unraveling the intricate details of the underlying photophysical processes.

Computational studies using ab initio quantum chemical calculations (CASSCF/CASPT2) have provided a detailed mechanism. rsc.org Upon light absorption, the phenalenone molecule is promoted to an initial singlet excited state (S₂ of π–π* character). It then undergoes a rapid internal conversion to a lower singlet state (S₁ of n–π* character). From this state, a highly efficient intersystem crossing populates the triplet manifold (T₁ of ³(π–π*) character). rsc.org It is this long-lived triplet state that interacts with molecular oxygen to generate cytotoxic singlet oxygen. rsc.org The fluorescence quantum yield is consequently very low, as the de-excitation process is dominated by this highly efficient intersystem crossing. acs.orgnih.gov

Future work will continue to explore how different substituents on the phenalenone ring alter these energy landscapes. It is known that electron-donating groups can increase fluorescence but may decrease the singlet oxygen quantum yield, a trade-off that must be carefully managed in molecular design. nih.govresearchgate.net A deeper understanding of these structure-property relationships will enable the fine-tuning of phenalenone derivatives for specific light-based applications.

Exploration of Supramolecular Assemblies and Self-Assembled Systems

The planar, aromatic structure of phenalenone makes it an ideal building block for creating ordered, functional materials through supramolecular self-assembly. This bottom-up approach leverages non-covalent interactions (like π-π stacking and hydrophobic forces) to construct complex nanostructures.